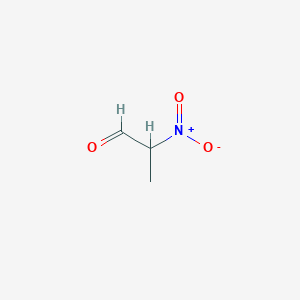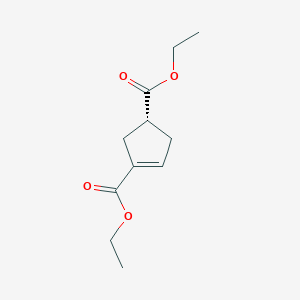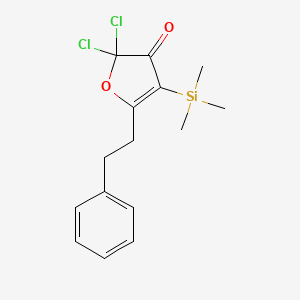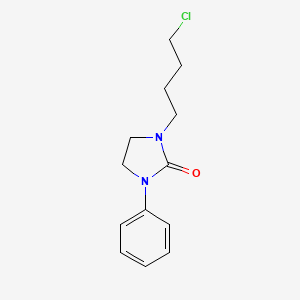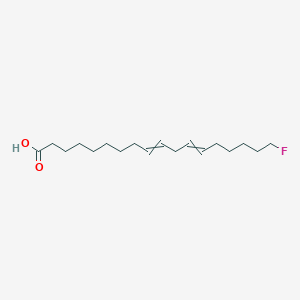
18-Fluorooctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Fluorooctadeca-9,12-dienoic acid is a fluorinated fatty acid with the molecular formula C18H31FO2 and a molecular mass of 298.44 g/mol . It is structurally characterized by the presence of a fluorine atom at the 18th carbon position and two cis double bonds at the 9th and 12th positions . This compound is a derivative of linoleic acid, a common polyunsaturated fatty acid found in many plant oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Fluorooctadeca-9,12-dienoic acid typically involves the fluorination of linoleic acid. One common method is the direct fluorination of linoleic acid using elemental fluorine or fluorinating agents such as Selectfluor . The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to prevent over-fluorination and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and product purity . The use of biocatalysts for selective fluorination is also being explored as a greener alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
18-Fluorooctadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated fluorinated fatty acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated fluorinated fatty acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
18-Fluorooctadeca-9,12-dienoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 18-Fluorooctadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems . The double bonds may also play a role in its reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The non-fluorinated parent compound with similar double bond positions.
18-Fluorooctadecanoic Acid: A saturated fluorinated fatty acid with no double bonds.
9,12-Octadecadienoic Acid: Another isomer with different double bond configurations.
Uniqueness
18-Fluorooctadeca-9,12-dienoic acid is unique due to the presence of both fluorine and double bonds, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the double bonds provide sites for further chemical modification .
Propiedades
Número CAS |
188893-23-4 |
|---|---|
Fórmula molecular |
C18H31FO2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
18-fluorooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H31FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7H,3-4,6,8-17H2,(H,20,21) |
Clave InChI |
XVXSJURWEJNUMY-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CCC=CCCCCCF)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


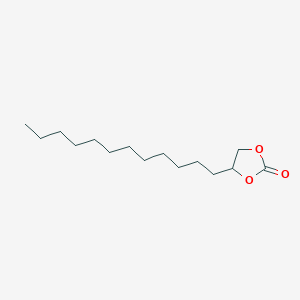
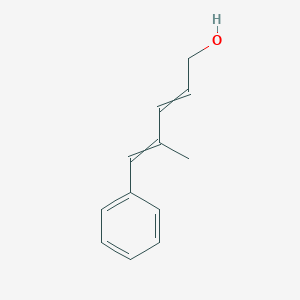
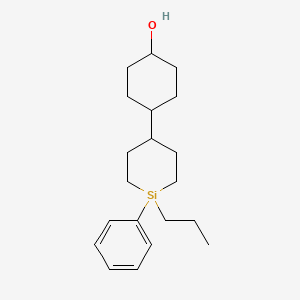
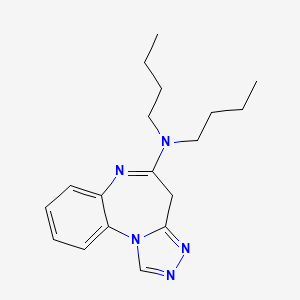
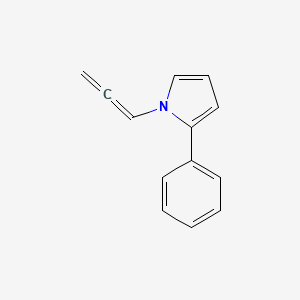
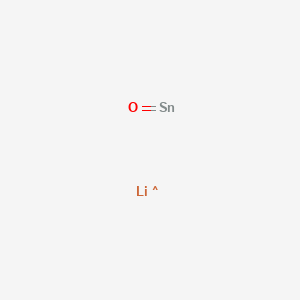
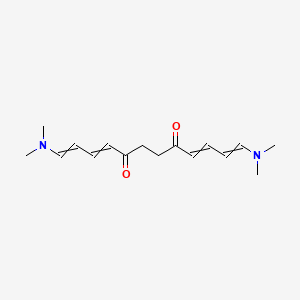
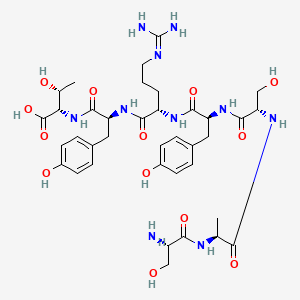
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
